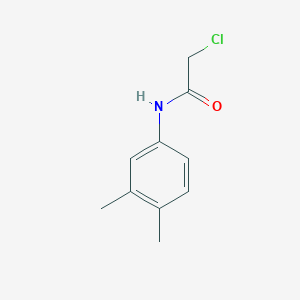

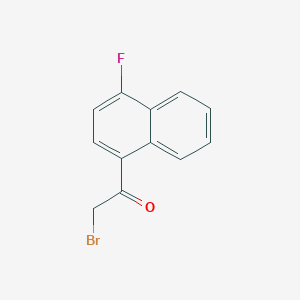

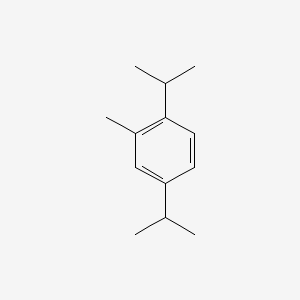

1,4-二异丙基-2-甲基苯

描述

1,4-Diisopropyl-2-methylbenzene is a derivative of benzene, a fundamental structure in organic chemistry. While the provided papers do not directly discuss 1,4-Diisopropyl-2-methylbenzene, they do provide insights into the properties and reactions of structurally related compounds. These compounds include derivatives of benzene with various substituents that can influence their physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of benzene derivatives often involves substitution reactions where different functional groups replace hydrogen atoms on the benzene ring. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves an aromatic nucleophilic substitution reaction . Similarly, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene is achieved by treating a chloromercurio precursor with methylmagnesium chloride . These methods could potentially be adapted for the synthesis of 1,4-Diisopropyl-2-methylbenzene by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the aromatic ring. For instance, the presence of isopropyl groups can introduce steric hindrance, affecting the molecule's geometry and reactivity10. The structure of 1,4-difluorobenzene has been determined with high accuracy using a combination of gas electron diffraction and liquid crystal NMR data, highlighting the importance of precise structural determination .

Chemical Reactions Analysis

Benzene derivatives undergo various chemical reactions depending on their substituents. The anionic polymerization of 1,4-diisopropenylbenzene, a compound with vinyl groups, is characterized by differences in reactivity between the two double bonds . This suggests that the presence of isopropyl groups in 1,4-Diisopropyl-2-methylbenzene could also affect its reactivity in similar polymerization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are diverse. For example, the aggregation-induced emission property of certain nonplanar conjugated compounds indicates that molecular packing and intermolecular interactions can significantly affect photoluminescence efficiency . The formation of one-dimensional supramolecular structures by 1,4-diisocyanobenzene on gold surfaces demonstrates the potential for creating conductive nanomaterials . These findings suggest that the physical and chemical properties of 1,4-Diisopropyl-2-methylbenzene would be influenced by its molecular structure and the nature of its interactions with other molecules or surfaces.

科学研究应用

化学合成和异构化

- 1,4-二异丙基-2-甲基苯,与异丙基氯苯密切相关,在异构平衡研究中具有重要意义。这对于理解有机合成中的分子转化至关重要,正如在各种烷基氯苯的异构化中所见 (Nesterova, Rozhnov, Malova, & Kovzel, 1985)。

催化和聚合

- 该化合物在催化中发挥作用,如在氢化和脱氢过程中观察到的。具体来说,它在某些催化剂上发生氢化,形成其他异丙基衍生物,展示了它在化学反应中的多功能性 (Tanaka, Hattori, & Tanabe, 1978)。

- 在聚合科学中,类似1,4-二异丙烯基苯的衍生物在阴离子聚合中起关键作用,突显了它在合成具有特定性质的聚合物中的重要性 (Lutz, Beinert, & Rempp, 1982)。

能源和材料科学

- 它在研究类似乙基苯化合物中固态质子自旋弛豫方面具有相关性。这项研究对于理解分子动力学至关重要,并可能对材料科学和纳米技术产生影响 (Beckmann, Happersett, Herzog, & Tong, 1991)。

生化研究

- 1,4-二异丙基-2-甲基苯及其衍生物已被研究用于其潜在的抗病毒活性,特别是对抗SARS-CoV-2。这表明其在开发新的治疗剂中的潜在用途 (Palsaniya, Patel, Panigrahi, Mohanta, Parida, Patel, Das, & Kundu, 2021)。

环境化学

- 在环境化学中,1,4-二异丙基-2-甲基苯的衍生物被用于研究木质素模型的臭氧解离,这对于理解环境中木质素的降解至关重要 (Mvula, Naumov, & von Sonntag, 2009)。

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Non-emergency personnel are advised not to breathe vapors, aerosols, avoid substance contact, ensure adequate ventilation, keep away from heat and sources of ignition, and evacuate the danger area .

属性

IUPAC Name |

2-methyl-1,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCOIOOGGCKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207224 | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diisopropyl-2-methylbenzene | |

CAS RN |

58502-85-5 | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。